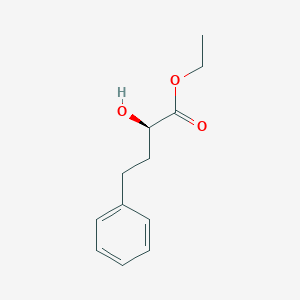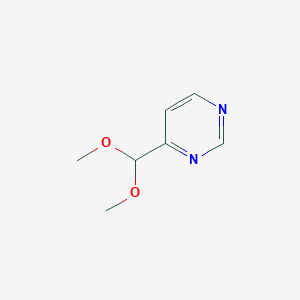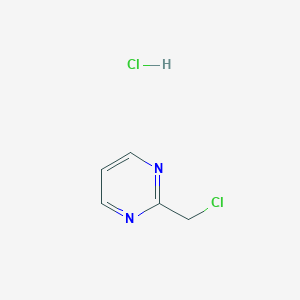
N-Desmethylondansetron
Übersicht
Beschreibung
"N-Desmethylondansetron" is a compound of interest in the field of organic chemistry and pharmacology. It is structurally and functionally related to ondansetron, a well-known medication used to prevent nausea and vomiting.
Synthesis Analysis
The synthesis of N-Desmethylondansetron involves complex organic reactions. A related synthesis process is described by Wardrop and Zhang (2001), where they use N-methoxy-N-acylnitrenium ions in the synthesis of structurally similar compounds (Wardrop & Zhang, 2001). Additionally, a study by Sravya et al. (2019) presents a method for synthesizing N-desmethyl alcaftadine, a compound with similarities to N-Desmethylondansetron, indicating potential parallels in synthetic strategies (Sravya et al., 2019).
Molecular Structure Analysis
The molecular structure of N-Desmethylondansetron can be analyzed using various spectroscopic techniques. Lasri et al. (2015) conducted a study on a related N-methyl-C-phenylnitrone, providing insights into the molecular structure through spectroscopic methods (Lasri et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N-Desmethylondansetron are likely to include cycloadditions and bond formations, as described in studies by Denmark and Montgomery (2006) and Ramachary and Barbas (2005) for similar nitrones (Denmark & Montgomery, 2006), (Ramachary & Barbas, 2005).
Physical Properties Analysis
The physical properties of N-Desmethylondansetron, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For example, Paine et al. (2011) discuss the stability of hindered amine light stabilisers, which could provide insights into the stability aspects of N-Desmethylondansetron (Paine et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding characteristics, can be analyzed through studies like that by Murahashi and Imada (2019), which delve into the synthesis and transformations of nitrones, a class to which N-Desmethylondansetron is related (Murahashi & Imada, 2019).
Wissenschaftliche Forschungsanwendungen
Nanodiamond Particles : These particles have potential applications in biomedical fields, including as therapeutic agents, diagnostic probes, delivery vehicles, gene therapy, anti-viral and anti-bacterial treatments, tissue scaffolds, and novel medical devices (Schrand, Hens, & Shenderova, 2009).
Deep Eutectic Solvents (DESs) : DESs enhance the anhydrous proton conductivity of Nafion 115® membrane for fuel cell applications, and also efficiently remove both basic and non-basic nitrogen compounds from fuels, suggesting their potential for green and efficient denitrogenation of fuels (Karimi, Mohammadi, & Hooshyari, 2020); (Ali et al., 2016).
Drug-Eluting Stents (DES) : New-generation drug-eluting stents (n-DES) show significant improvements in reducing the risk of restenosis and stent thrombosis compared to older generation DES and bare-metal stents (Sarno et al., 2012); (Varenhorst et al., 2018).
Carbon Nanotubes (CNTs) : These are used in separation science as solid-phase extraction, microextraction sorbents, membranes, chromatography, electrophoresis, and laser desorption/ionization substrates (Herrera-Herrera et al., 2012).
Nanofiltration Membranes : These membranes find applications in water treatment for drinking water production, wastewater treatment, and as a pretreatment for desalination, effectively removing turbidity, microorganisms, and hardness (Hilal et al., 2004); (Mohammad et al., 2015).
Polymer Synthesis : DESs play multiple roles in the synthesis of polymers and related materials, offering compositional flexibility and potential applications in high-tech products via low-cost processes (Carriazo et al., 2012).
Environmental Contaminants : Contaminants like DES can alter differentiation through epigenetic gene imprinting, causing transgenerational effects in mice and humans (McLachlan, 2016).
Metallomics : This field integrates research related to biometals, focusing on the identification and elucidation of their biological or physiological functions in biological systems (Haraguchi, 2004).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling N-Desmethylondansetron . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
While specific future directions for N-Desmethylondansetron were not found, the field of drug discovery and development is continually evolving. Advances in technologies such as artificial intelligence and machine learning are accelerating the discovery of new compounds and increasing the variety of commercial drugs while decreasing their research costs .
Eigenschaften
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-18-8-9-20(11)10-12-6-7-15-16(17(12)21)13-4-2-3-5-14(13)19-15/h2-5,8-9,12,19H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYQHBABVCYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145416 | |
| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethylondansetron | |
CAS RN |
99614-14-9 | |
| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31S56S12GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



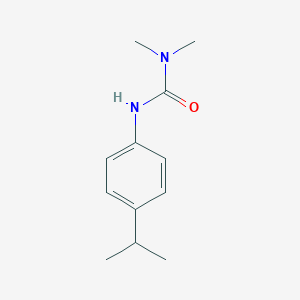
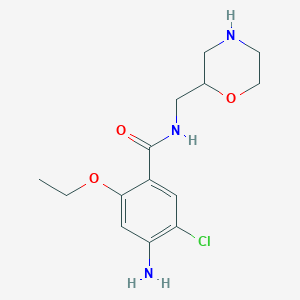

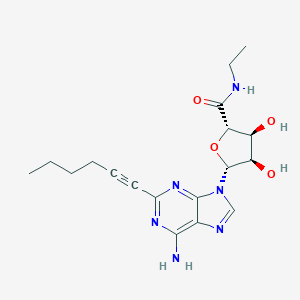
![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)



![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)

